2-Amino-3-fluoropyridine
Overview
Description
2-Amino-3-fluoropyridine is a fluorinated pyridine derivative with the molecular formula C5H5FN2 and a molecular weight of 112.11 g/mol . This compound is characterized by the presence of an amino group at the second position and a fluorine atom at the third position on the pyridine ring. It is a white to light yellow crystalline solid with a melting point of 41-45°C
Mechanism of Action
Target of Action
The primary target of 2-Amino-3-fluoropyridine is the arginine residue in protein sequences . The compound forms a π–π interaction with this residue, which is crucial for its biological activity .
Mode of Action
This compound interacts with its targets through a π–π interaction with the arginine residue in the protein sequence . This interaction leads to significant enhancements in antitumor activity compared to the parent molecules . The compound is also used as a reagent in the synthesis of potent sigma-1 receptor antagonists and mu opioid receptor agonists .
Biochemical Pathways
This compound can be readily introduced to molecular scaffolds by reductive amination and nucleophilic substitution . It is also used to synthesize bicyclic heterocycles such as imidazopyridines for pharmaceutical active ingredients through the Baylis-Hillman reaction .
Result of Action
The modification by this compound has shown a significant enhancement in antitumor activity, compared with the parent molecules . It is suggested that the this compound moiety forms a π–π interaction with the arginine residue in the protein sequence, leading to improved inhibitory activity .
Preparation Methods
The synthesis of 2-Amino-3-fluoropyridine can be achieved through several methods:
Ammoniation and Reduction: One common method involves the ammoniation of 2,3-difluoro-5-chloropyridine with ammonia water, followed by a reduction reaction.
Diazotization and Fluorination: Another method involves the diazotization of 2-amino-3-hydroxypyridine, followed by fluorination using sodium nitrite in hydrofluoric acid.
Palladium-Catalyzed Reaction: The synthesis of 2-amino-5-fluoropyridines can also be achieved through a palladium-catalyzed reaction of 2-bromo-5-fluoropyridine with various amines.
Chemical Reactions Analysis
2-Amino-3-fluoropyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, forming different derivatives depending on the reagents and conditions used.
Cyclization Reactions: The compound can be used in cyclization reactions to form bicyclic heterocycles such as imidazopyridines.
Common reagents used in these reactions include sodium nitrite, hydrofluoric acid, palladium catalysts, and various amines. The major products formed from these reactions are fluorinated pyridine derivatives and bicyclic heterocycles.
Scientific Research Applications
2-Amino-3-fluoropyridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Amino-3-fluoropyridine can be compared with other fluorinated pyridine derivatives, such as:
2-Amino-5-fluoropyridine: Similar in structure but with the fluorine atom at the fifth position.
2-Amino-3-methylpyridine: Contains a methyl group instead of a fluorine atom at the third position.
2-Amino-6-bromopyridine: Contains a bromine atom at the sixth position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it suitable for specialized applications in various fields.
Properties
IUPAC Name |
3-fluoropyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2/c6-4-2-1-3-8-5(4)7/h1-3H,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWEINXQNCAWBPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376470 | |
Record name | 2-Amino-3-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60376470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21717-95-3 | |
Record name | 2-Amino-3-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60376470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-3-fluoropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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